molecular formula C6H9ClO3 B1664721 Ethyl 2-chloroacetoacetate CAS No. 609-15-4

Ethyl 2-chloroacetoacetate

Cat. No. B1664721
CAS RN: 609-15-4
M. Wt: 164.59 g/mol
InChI Key: RDULEYWUGKOCMR-UHFFFAOYSA-N
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Patent
US05614351

Procedure details

32.5 g (0.25 mol) of ethyl acetoacetate are dissolved in 64 ml of methylene chloride. 33.74 g (0.25 mol) of sulfuryl chloride are added dropwise to this solution, and the mixture is then (when the evolution of gas is complete) heated at a gentle boil for one hour. After the methylene chloride has been removed by distillation, the residue is distilled at 86°-92° C./12 mmHg. 38.8 g of substance are obtained, 1H NMR: --CH3 1.31 ppm (t, 3H), --CH2 --(ester) 4.28 ppm (q, 2H), --CH3 (acetyl) 2.38 ppm (s, 3H), --CHCl--4.76 ppm (s, 1H).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
33.74 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].S(Cl)([Cl:13])(=O)=O>C(Cl)Cl>[Cl:13][CH:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
64 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
33.74 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at a gentle boil for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the methylene chloride has been removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 86°-92° C./12 mmHg
CUSTOM
Type
CUSTOM
Details
38.8 g of substance are obtained

Outcomes

Product
Name
Type
Smiles
ClC(C(=O)OCC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.